molecular formula C11H20N4O B11741919 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11741919
M. Wt: 224.30 g/mol
InChI Key: DJKUFSOKBMNBGL-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a carboxamide group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-1-methyl-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)11(16)9-8-14(3)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13)

InChI Key

DJKUFSOKBMNBGL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CN(N=C1N)C

Origin of Product

United States

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